Technical Guide: 1-(3-Bromophenyl)-1H-pyrazole-4-carboxylic Acid
Technical Guide: 1-(3-Bromophenyl)-1H-pyrazole-4-carboxylic Acid
[1]
Abstract
1-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid (CAS: 1156994-32-9) is a critical heterocyclic building block in modern medicinal chemistry.[1][2] Characterized by a pyrazole core substituted at the N1 position with a meta-bromophenyl group and at the C4 position with a carboxylic acid, this molecule serves as a bifunctional scaffold.[1] The carboxylic acid moiety provides a handle for amide coupling (creating peptidomimetics or kinase hinge binders), while the aryl bromide allows for orthogonal functionalization via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This guide details its physicochemical properties, validated synthetic pathways, spectroscopic signature, and strategic applications in drug discovery.
Part 1: Chemical Identity & Physicochemical Profile
The compound is defined by its stability and specific solubility profile, which dictates handling protocols in library synthesis.[1]
Core Data Table[1]
| Property | Specification |
| IUPAC Name | 1-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid |
| CAS Number | 1156994-32-9 |
| Molecular Formula | C₁₀H₇BrN₂O₂ |
| Molecular Weight | 267.08 g/mol |
| Appearance | White to off-white solid powder |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| pKa (Calc.) | ~3.5 (Carboxylic acid), ~1.5 (Pyrazole N2) |
| LogP (Calc.) | 2.5 – 2.8 |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |
Part 2: Synthetic Methodology
High-purity synthesis of this scaffold is typically achieved via a Vilsmeier-Haack Formylation/Oxidation sequence or a Direct Cyclization route.[1] The Cyclization-Hydrolysis pathway is preferred for scalability and regiocontrol.[1]
Protocol: Cyclization-Hydrolysis Route
This method utilizes 3-bromophenylhydrazine and a masked dicarbonyl electrophile.[1]
Step 1: Pyrazole Ring Formation
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Reagents: 3-Bromophenylhydrazine hydrochloride, Ethyl 2-formyl-3-oxopropanoate (as sodium salt) or Ethyl 3-(dimethylamino)acrylate derivatives.[1]
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Procedure:
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Dissolve 3-bromophenylhydrazine HCl (1.0 eq) in Ethanol (0.5 M).
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Add Sodium Acetate (1.1 eq) to liberate the free base hydrazine.[1]
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Add Ethyl 2-formyl-3-oxopropanoate (1.1 eq) dropwise.[1]
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Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of hydrazine.[1]
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Concentrate in vacuo. Resuspend in water and extract with Ethyl Acetate.[1]
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Purify the intermediate ester (Ethyl 1-(3-bromophenyl)-1H-pyrazole-4-carboxylate) via silica gel chromatography or recrystallization.[1]
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Step 2: Ester Hydrolysis
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Reagents: LiOH or NaOH (2.0 M aq), THF/MeOH (1:1).
-
Procedure:
-
Dissolve the ester intermediate in THF/MeOH.[1]
-
Add LiOH solution (3.0 eq).[1] Stir at ambient temperature (or mild heat 50°C) for 2 hours.
-
Acidify carefully with 1M HCl to pH 3–4. The carboxylic acid product typically precipitates.[1]
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Filter the solid, wash with cold water, and dry under high vacuum.[1]
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Visualization: Synthetic Workflow
Caption: Two-step convergent synthesis of the target acid from aryl hydrazine precursors.
Part 3: Spectroscopic Characterization[1]
Verification of the structure relies on confirming the regiochemistry of the pyrazole and the substitution pattern of the phenyl ring.[1]
Predicted NMR Signature (DMSO-d₆)[1]
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¹H NMR (400 MHz):
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δ 12.5 ppm (s, 1H): Carboxylic acid –OH (broad, exchangeable).
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δ 8.90 ppm (s, 1H): Pyrazole C5–H (Deshielded due to proximity to N1-aryl).[1]
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δ 8.10 ppm (s, 1H): Pyrazole C3–H.[1]
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δ 8.05 ppm (t, J=2.0 Hz, 1H): Phenyl C2'–H (isolated between Br and N).
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δ 7.85 ppm (ddd, J=8.0, 2.0, 1.0 Hz, 1H): Phenyl C4'–H (ortho to Br).
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δ 7.60 ppm (ddd, 1H): Phenyl C6'–H (ortho to N).[1]
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δ 7.45 ppm (t, J=8.0 Hz, 1H): Phenyl C5'–H (meta proton).
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Mass Spectrometry[1]
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ESI-MS (Negative Mode): m/z 265/267 [M-H]⁻ (Characteristic 1:1 bromine isotope pattern).[1]
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ESI-MS (Positive Mode): m/z 267/269 [M+H]⁺.
Part 4: Medicinal Chemistry Applications[1][3][4][5][6]
This compound is a "privileged structure" in drug design, particularly for kinase inhibitors (e.g., p38 MAPK, B-Raf) and anti-inflammatory agents (COX-2 inhibition).
Strategic Derivatization Logic
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Carboxylic Acid (C4): Primary site for amide coupling to introduce solubility-enhancing groups or hinge-binding motifs (e.g., aminopyridines).[1]
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Aryl Bromide (N1-Ar): Site for late-stage diversification via Suzuki coupling to extend the scaffold into hydrophobic pockets.[1]
Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of the acid and bromide handles.
Part 5: Safety & Handling
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Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit.[1][4] 2A, STOT SE 3).
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Handling: Use standard PPE (nitrile gloves, safety glasses).[1] Handle in a fume hood to avoid inhalation of dust.[1]
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Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1242246 (Related Isomer Logic & Properties). Retrieved from .[1]
- Asian Journal of Research in Chemistry (2011).Synthesis of 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives.
-
Royal Society of Chemistry (2013). Synthesis of pyrazoles under mild reaction conditions.[1] (Validating cyclization protocols).
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ChemicalBook. 1-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid Product Properties. Retrieved from .[1]
Sources
- 1. 4-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 219739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid CAS#: 1156994-32-9 [chemicalbook.com]
- 3. asianpubs.org [asianpubs.org]
- 4. 4-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 219739 - PubChem [pubchem.ncbi.nlm.nih.gov]
